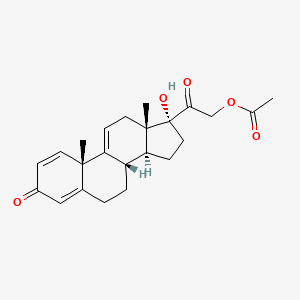

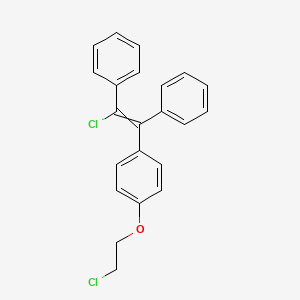

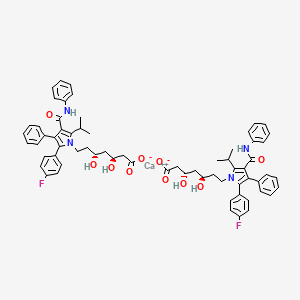

![molecular formula C8H5Cl2NO2 B1141827 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene CAS No. 120355-50-2](/img/structure/B1141827.png)

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene

Overview

Description

1,3-Dichloro-2-nitrobenzene is an organic compound with the formula C6H3Cl2(NO2). It is one of several isomeric dichloronitrobenzenes. It is an off-white solid that is soluble in conventional organic solvents .

Synthesis Analysis

The compound can be prepared by oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid .Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-2-nitrobenzene is 192.00 g·mol−1 . The chemical structure is available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

1,3-Dichloro-2-nitrobenzene has a density of 1.5 g/cm3 and a melting point of 69–70 °C (156–158 °F; 342–343 K) .Scientific Research Applications

Anion Transport Enhancement : Modification of compounds like 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents, similar to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, has shown up to a 789-fold increase in anionophoric activity. This is significant for applications in anion transport and related fields (Peng et al., 2016).

Novel Synthesis Approaches : Research on the synthesis of novel organic compounds, such as Pyrrolo[1,2-a]quinoxaline derivatives, involves reactions with nitrostyrene derivatives (similar to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene). These syntheses have broad applications in developing new pharmaceuticals and materials (Moradi et al., 2014).

Electrochemical Applications : The addition of electrochemically-generated anions to olefins and aldehydes, including derivatives of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, is a critical area of research in electrochemistry and organic synthesis. This research contributes to understanding reaction mechanisms and developing new synthetic methods (Suba et al., 1997).

Dihydroxylation and Oxidation Studies : Studies on the synthesis of derivatives of benzene-1,2,3,5-tetrol from compounds like 2-nitrophloroglucinol-1,3-dibenzenesulphonate and 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene provide insights into dihydroxylation and oxidation processes in organic chemistry (Kampouris, 1968).

Catalytic Reductions in Organic Synthesis : The use of 1,3-bis(diphenylphosphino)propane palladium dichloride in catalytic reductions involving mono- and di-nitroaromatic compounds, akin to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, has applications in the synthesis of urethanes and other organic compounds (Reddy et al., 1994).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,3-dichloro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNHQIKJDIOBEC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259978 | |

| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene | |

CAS RN |

52287-52-2, 22482-43-5 | |

| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-(2-nitroethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022482435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22482-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

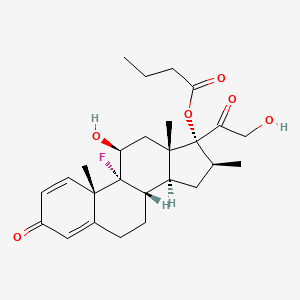

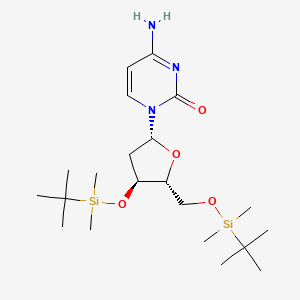

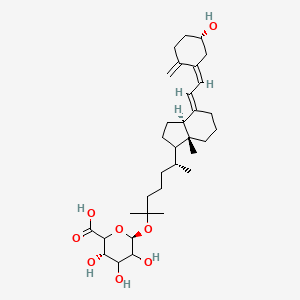

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)